
3-Hydroxy-6-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-6-methoxy-2-(p-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one family. Chromen-4-one derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-6-methoxy-2-(p-tolyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and acetophenone derivatives.
Aldol Condensation: The initial step involves an aldol condensation reaction between the benzaldehyde and acetophenone to form a chalcone intermediate.
Cyclization: The chalcone undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the chromen-4-one core structure.
Hydroxylation and Methoxylation:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Hydroxy-6-methoxy-2-(p-tolyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and neuroprotective activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-6-methoxy-2-(p-tolyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
- 3-Hydroxy-2-phenyl-4H-chromen-4-one
- 6-Methoxy-2-(p-tolyl)-4H-chromen-4-one
- 3-Hydroxy-6-methoxy-2-phenyl-4H-chromen-4-one
Comparison:
- Structural Differences: The presence and position of hydroxyl, methoxy, and tolyl groups differentiate these compounds.
- Biological Activities: Each compound may exhibit unique biological activities based on its structural features.
- Uniqueness: 3-Hydroxy-6-methoxy-2-(p-tolyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties.
Propiedades
Número CAS |
93176-01-3 |
|---|---|
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
3-hydroxy-6-methoxy-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-10-3-5-11(6-4-10)17-16(19)15(18)13-9-12(20-2)7-8-14(13)21-17/h3-9,19H,1-2H3 |
Clave InChI |
DCZVKDAWAOYMHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11843292.png)
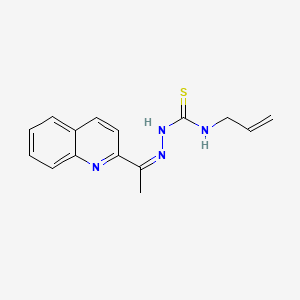
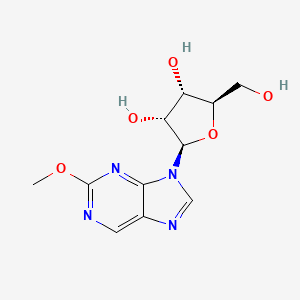
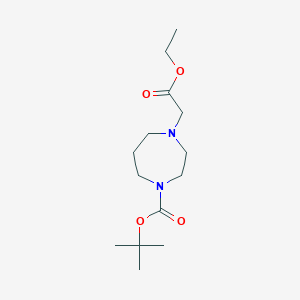
![4,6-Dibromobenzo[d][1,3]dioxole](/img/structure/B11843309.png)
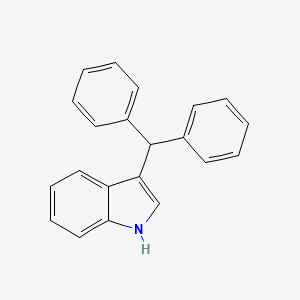
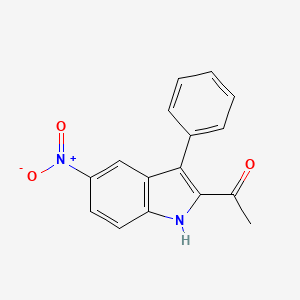

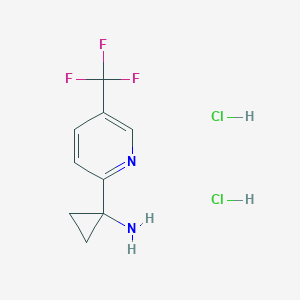
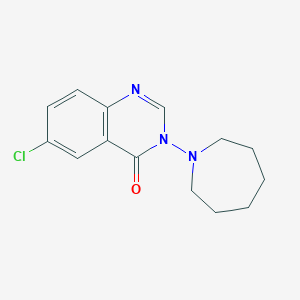
![(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol](/img/structure/B11843360.png)



